Vilazodone

Descripción

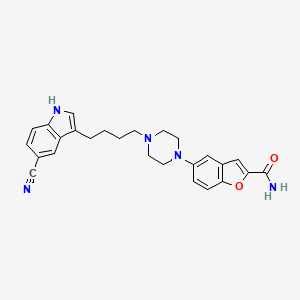

Structure

3D Structure

Propiedades

IUPAC Name |

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEGOXDYSFKCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870086 | |

| Record name | Vilazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-01 g/L | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Solid from ethyl acetate | |

CAS No. |

163521-12-8 | |

| Record name | Vilazodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163521-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vilazodone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vilazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vilazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VILAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S239O2OOV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vilazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 227-279 °C /Vilazodone hydrochloride/ | |

| Record name | Vilazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Vilazodone's Neuronal Circuitry Engagement: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilazodone is a novel antidepressant agent approved for the treatment of major depressive disorder (MDD).[1] It is distinguished by a dual mechanism of action, functioning as both a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[2][3] This unique pharmacological profile was designed with the hypothesis that the partial agonism at 5-HT1A autoreceptors could lead to a faster desensitization of these receptors, potentially accelerating the therapeutic onset of action compared to traditional SSRIs.[1][4] This guide provides a comprehensive technical overview of this compound's mechanism of action within neuronal circuits, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action in Neuronal Circuits

This compound's therapeutic effects are primarily attributed to its synergistic actions on two key components of the serotonergic system: the serotonin transporter (SERT) and the 5-HT1A receptor.[3]

Serotonin Transporter (SERT) Inhibition

Similar to conventional SSRIs, this compound binds with high affinity to the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. Recent studies have revealed a unique, allosteric binding site for this compound on SERT, which differs from the binding site of traditional SSRIs.[5][6][7] This allosteric interaction may contribute to its distinct pharmacological profile.[8][9]

5-HT1A Receptor Partial Agonism

This compound also acts as a partial agonist at 5-HT1A receptors.[2] These receptors are located both presynaptically (as autoreceptors on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus) and postsynaptically in various brain regions, including the hippocampus and cortex.

-

Presynaptic 5-HT1A Autoreceptors: The initial increase in synaptic serotonin caused by SERT inhibition typically activates these autoreceptors, leading to a negative feedback loop that reduces the firing rate of serotonin neurons and subsequent serotonin release. This is a key hypothesis for the delayed onset of action of SSRIs. This compound's partial agonism at these autoreceptors is thought to circumvent this delay by directly modulating their activity, leading to a more rapid desensitization and a quicker restoration of neuronal firing.[3][10]

-

Postsynaptic 5-HT1A Receptors: Activation of postsynaptic 5-HT1A receptors in regions like the hippocampus is associated with the downstream therapeutic effects of antidepressants, including the modulation of signaling pathways involved in neuroplasticity and cell survival.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's binding affinities and functional potencies.

| Target | Parameter | Value (nM) | Species/System | Reference(s) |

| Serotonin Transporter (SERT) | Ki | 0.1 | Human | [2] |

| Serotonin Transporter (SERT) | IC50 | 1.6 | Not Specified | [2] |

| 5-HT1A Receptor | Ki | 0.2 (vs. [3H]8-OH-DPAT) | Human | [1] |

| 5-HT1A Receptor | IC50 | 2.1 | Not Specified | [2] |

Ki: Inhibition constant; IC50: Half maximal inhibitory concentration.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay is used to determine the binding affinity of this compound for the serotonin transporter.

Materials:

-

Membrane preparations from cells expressing human SERT.

-

Radioligand: [3H]Citalopram or [3H]Paroxetine.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparations with the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value of this compound, which can then be used to calculate the Ki value.

GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This functional assay measures the ability of this compound to activate G-proteins coupled to the 5-HT1A receptor.

Materials:

-

Membrane preparations from cells expressing human 5-HT1A receptors.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP (Guanosine diphosphate).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate the membrane preparations with this compound and GDP in the assay buffer.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a specific time (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [35S]GTPγS binding.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Analyze the data to determine the EC50 and Emax values for this compound, which indicate its potency and efficacy as a 5-HT1A receptor agonist.[4][11]

In Vivo Microdialysis in Rat Prefrontal Cortex

This technique is used to measure the extracellular levels of serotonin in the brain of a freely moving animal following administration of this compound.[12][13][14]

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

This compound solution for administration (e.g., intraperitoneal injection).

Procedure:

-

Surgically implant a guide cannula into the prefrontal cortex of the rat under anesthesia.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish basal serotonin levels.

-

Administer this compound to the rat.

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.

-

Express the results as a percentage of the baseline serotonin levels.

Forced Swim Test in Rats

This behavioral test is a widely used preclinical screening method for assessing antidepressant-like activity.[15][16][17][18][19]

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video recording equipment.

-

This compound solution for administration.

Procedure:

-

On the first day (pre-test session), place each rat in the cylinder for 15 minutes.

-

24 hours later (test session), administer this compound or vehicle to the rats.

-

After a specific pretreatment time (e.g., 60 minutes), place the rats individually in the swim cylinder for a 5-minute test session.

-

Record the behavior of the rats during the test session.

-

Score the duration of immobility, swimming, and climbing behaviors.

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

This compound's Dual Mechanism of Action

Caption: this compound's dual action: SERT inhibition and 5-HT1A autoreceptor modulation.

Downstream Signaling Pathway of 5-HT1A Receptor Activation

Caption: this compound-induced 5-HT1A receptor signaling cascade.[20][21][22][23][24]

Experimental Workflow for Preclinical Antidepressant Screening

Caption: A typical preclinical workflow for evaluating novel antidepressants.[25][26][27]

Conclusion

This compound's intricate mechanism of action, characterized by its dual engagement of the serotonin transporter and the 5-HT1A receptor, represents a significant advancement in the pharmacotherapy of depression. The combination of potent SERT inhibition and 5-HT1A partial agonism offers a unique approach to modulating serotonergic neurotransmission. The preclinical data strongly support its efficacy, and ongoing research continues to elucidate the full extent of its impact on neuronal circuits and downstream signaling pathways. This technical guide provides a foundational understanding for researchers and drug development professionals working to further unravel the complexities of this novel antidepressant and to develop the next generation of treatments for major depressive disorder.

References

- 1. This compound: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. The antidepressant drug this compound is an allosteric inhibitor of the serotonin transporter – University of Copenhagen [in.ku.dk]

- 7. The antidepressant drug this compound is an allosteric inhibitor of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. idrblab.org [idrblab.org]

- 10. Electrophysiological evidence for rapid 5-HT₁A autoreceptor inhibition by this compound, a 5-HT₁A receptor partial agonist and 5-HT reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. lasa.co.uk [lasa.co.uk]

- 17. animal.research.wvu.edu [animal.research.wvu.edu]

- 18. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 20. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of this compound on improving thrombocytopenia | eLife [elifesciences.org]

- 21. This compound Alleviates Neurogenesis-Induced Anxiety in the Chronic Unpredictable Mild Stress Female Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. revmedchir.ro [revmedchir.ro]

- 23. The pCREB/BDNF Pathway in the Hippocampus Is Involved in the Therapeutic Effect of Selective 5-HT Reuptake Inhibitors in Adult Male Rats Exposed to Blast Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. public.powerdms.com [public.powerdms.com]

Preclinical Pharmacology of Vilazodone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilazodone is a novel antidepressant agent approved for the treatment of major depressive disorder (MDD).[1] Its unique pharmacological profile, characterized by a dual mechanism of action, distinguishes it from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] this compound combines potent and selective inhibition of the serotonin transporter (SERT) with partial agonism at the 5-HT1A receptor.[2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its binding characteristics, functional activity, and effects in various in vitro and in vivo models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic neurotransmission and the development of novel antidepressant therapies.

Core Mechanism of Action

This compound's therapeutic effects are believed to stem from its synergistic actions on two key components of the serotonergic system:

-

Serotonin Reuptake Inhibition: Like conventional SSRIs, this compound binds with high affinity to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration.[1]

-

5-HT1A Receptor Partial Agonism: this compound also acts as a partial agonist at 5-HT1A receptors.[2][3][4] These receptors are located both presynaptically (as autoreceptors on serotonin neurons in the raphe nuclei) and postsynaptically in various brain regions. Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the negative feedback on serotonin release, potentially leading to a more rapid and robust increase in serotonergic neurotransmission compared to SSRIs alone.[5]

This dual mechanism has been termed as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative view of its binding affinities and functional potencies.

Table 1: this compound Binding Affinities (Ki)

| Target | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Human Serotonin Transporter (SERT) | 0.1 | - | - |

| Human 5-HT1A Receptor | 0.2 | Buspirone | - |

| Human Norepinephrine Transporter (NET) | 56 | - | - |

| Human Dopamine Transporter (DAT) | 37 | - | - |

Table 2: this compound Functional Activity

| Assay | Parameter | This compound Value (nM) |

| Serotonin Reuptake Inhibition | IC50 | 1.6 |

| 5-HT1A Receptor Binding | IC50 | 2.1 |

| 5-HT1A Receptor Functional Activity ([35S]GTPγS binding) | pEC50 | 8.1 (Intrinsic Activity: 0.61) |

Key Preclinical Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action at the Serotonergic Synapse

The following diagram illustrates the proposed mechanism of action of this compound at a serotonergic synapse.

Caption: this compound's dual action: SERT inhibition and 5-HT1A partial agonism.

Experimental Workflow for In Vitro Receptor Binding Assay

This diagram outlines a typical workflow for a radioligand binding assay to determine the affinity of this compound for its target receptors.

References

- 1. This compound: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. reallifepharmacology.com [reallifepharmacology.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

Early-phase research on Vilazodone's therapeutic potential

An In-Depth Technical Guide to the Early-Phase Research on Vilazodone's Therapeutic Potential

Introduction

This compound is a novel antidepressant agent approved for the treatment of Major Depressive Disorder (MDD).[1][2][3] Its development was driven by the hypothesis that a dual-action mechanism could offer a more rapid onset of action and an improved side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).[4][5] This technical guide provides a comprehensive overview of the foundational preclinical and early-phase clinical research that characterized the therapeutic potential of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

This compound's unique pharmacological profile combines two primary mechanisms: potent and selective inhibition of the serotonin transporter (SERT) and partial agonism at the 5-HT1A receptor.[1][2][6][7] This dual activity has been termed SPARI (Serotonin Partial Agonist and Reuptake Inhibitor).[2][7] The early research focused on elucidating the synergy between these two actions, with the 5-HT1A partial agonism expected to accelerate the desensitization of somatodendritic 5-HT1A autoreceptors, a process thought to be responsible for the therapeutic lag of conventional SSRIs.[1][4][8]

Pharmacodynamics: A Dual-Action Mechanism

This compound's primary mechanism of action is the enhancement of serotonergic activity in the central nervous system.[9] This is achieved through the synergistic effects of potent serotonin reuptake inhibition and 5-HT1A receptor partial agonism.[1][8][10] Preclinical studies confirmed that this compound binds with high affinity and selectivity to the human serotonin transporter and 5-HT1A receptors.[4][6][9] Its affinity for norepinephrine and dopamine transporters is significantly lower, establishing it as a highly selective serotonergic agent.[1]

Binding Affinity and Potency

The binding affinity (Ki) and inhibitory concentration (IC50) are critical measures of a drug's potency and selectivity. Early-phase in vitro studies established this compound's high affinity for its primary targets.

| Target | Parameter | Value (nM) | Species/System | Reference |

| Serotonin Transporter (SERT) | Ki | 0.1 | Human | [1][9] |

| IC50 | 1.6 | Human | [1][9] | |

| IC50 | 0.5 | Human | [4] | |

| 5-HT1A Receptor | Ki (agonist radioligand) | ≥ 9.3 (pKi) | Human recombinant, rat, guinea pig, mouse | [4] |

| IC50 | 2.1 | Human | [1][9] | |

| IC50 | 0.2 | Human | [4] | |

| IC50 | 0.5 | Human | [8][11] | |

| Norepinephrine Transporter (NET) | Ki | 56 | Human | [1] |

| Dopamine Transporter (DAT) | Ki | 37 | Human | [1] |

| Dopamine D3 Receptor | IC50 | 71 | Human | [4] |

| 5-HT4 Receptor | IC50 | 252 | Human | [4] |

Signaling Pathway

This compound's dual action modulates the serotonergic synapse. By blocking the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft. Simultaneously, its partial agonist activity at 5-HT1A receptors provides a secondary mechanism. At presynaptic somatodendritic 5-HT1A autoreceptors, this action is thought to more rapidly desensitize the negative feedback loop that normally curtails serotonin release, potentially accelerating the antidepressant effect.[4][8] At postsynaptic 5-HT1A receptors, it directly stimulates serotonergic signaling.[8]

Pharmacokinetics

Early-phase studies in healthy volunteers and patients provided key insights into the absorption, distribution, metabolism, and elimination (ADME) profile of this compound.

| Parameter | Finding | Reference |

| Absorption & Bioavailability | Absolute bioavailability is ~72% when taken with food. Administration in a fasting state reduces AUC by ~50%. | [7][9][12] |

| Time to Peak Plasma (Tmax) | Median of 4-5 hours. | [9][12] |

| Half-life (t½) | Approximately 25 hours. Steady state is achieved in about 4 days. | [2][6][9][13] |

| Protein Binding | Highly protein-bound (96-99%). | [2][12][13] |

| Metabolism | Extensively metabolized, primarily by the hepatic cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2D6. | [3][6][13][14] |

| Metabolites | Two major human metabolites, M10 and M17, are not considered to have significant serotonergic activity. | [9] |

| Elimination | Primarily through hepatic metabolism. A small fraction is recovered unchanged in urine (1%) and feces (2%). | [6] |

Experimental Protocols: Preclinical Research

Preclinical evaluation was essential to characterize this compound's mechanism and predict its therapeutic effects. This involved a combination of in vitro assays and in vivo animal models.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors and transporters.

-

Methodology:

-

Preparation: Membranes are prepared from cells expressing the specific human recombinant target receptor or transporter (e.g., SERT, 5-HT1A) or from native animal brain tissue.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

-

Protocol 2: In Vivo Microdialysis

-

Objective: To measure the effect of this compound administration on extracellular serotonin levels in specific brain regions of live animals.

-

Methodology:

-

Surgery: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into a target brain region (e.g., frontal cortex, ventral hippocampus).

-

Recovery: Animals are allowed to recover from surgery.

-

Experiment: A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals to establish a baseline.

-

Drug Administration: this compound or a vehicle is administered systemically (e.g., intraperitoneally).

-

Sample Analysis: Dialysate samples continue to be collected and are analyzed for serotonin concentration using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Results: Changes in extracellular serotonin levels are expressed as a percentage of the baseline. Studies showed this compound produced larger maximal increases in extracellular 5-HT than fluoxetine in the ventral hippocampus and frontal cortex.[15]

-

Protocol 3: Rodent Behavioral Models

-

Objective: To assess the antidepressant-like and anxiolytic-like effects of this compound.

-

Models Used:

-

Forced Swim Test (Antidepressant model): Rats or mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time following drug administration is interpreted as an antidepressant-like effect.[2][11]

-

Ultrasonic Vocalization Test (Anxiolytic model): Rat pups separated from their mother emit ultrasonic vocalizations, which are considered a measure of anxiety. This compound administration was shown to inhibit these stress-induced vocalizations, an effect mediated by 5-HT1A receptor activation.[4][11][16]

-

Elevated Plus Maze (Anxiolytic model): This apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms.[2]

-

Early Phase Clinical Trials

Following promising preclinical results, this compound advanced into clinical development to assess its safety, tolerability, and efficacy in humans.

Phase I Studies

Phase I trials were conducted in healthy volunteers to establish the pharmacokinetic profile in humans, determine dose-proportionality, and identify the maximum tolerated dose. These studies confirmed the ~25-hour half-life and the necessity of taking the medication with food to ensure adequate bioavailability.[2][9][12]

Phase II & Pivotal Phase III Studies

The efficacy of this compound was investigated in several Phase II and two pivotal Phase III trials.[1][3] While some earlier Phase II trials failed to significantly differentiate this compound from placebo, two large, 8-week, randomized, double-blind, placebo-controlled Phase III studies formed the basis for its FDA approval.[3][17]

| Study | N (ITT) | Dose | Primary Outcome | Key Result (vs. Placebo) | Common Adverse Events | Reference |

| Phase III (Rickels et al.) | ~410 | 40 mg/day | Change in MADRS Score | Significant improvement from baseline. | Diarrhea, Nausea | [2] |

| Phase III (Khan et al.) | 481 | 40 mg/day | Change in MADRS Score | Significant improvement (LS Mean Change: -13.3 vs -10.8, p=.009). | Diarrhea (31%), Nausea (26%), Headache (13%) | [18] |

| Pooled Phase III Analysis | 891 | 40 mg/day | Change in MADRS Score | Significant improvement noted within 1 week. | Diarrhea (28%), Nausea (23.4%) | [1] |

| 1-Year Open-Label Study | 599 | 40 mg/day | Change in MADRS Score | Mean score improved from 29.9 (baseline) to 7.1 (week 52). | Diarrhea (36%), Nausea (32%), Headache (20%) | [1][13] |

Protocol 4: Phase III Randomized Controlled Trial (RCT) Design

-

Objective: To evaluate the efficacy and safety of this compound 40 mg/day compared to placebo for the treatment of MDD in adults.

-

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study over 8 weeks.[18][19]

-

Patient Population: Adult outpatients (18-70 years) meeting the DSM-IV-TR criteria for a current episode of MDD. Key inclusion criteria included a minimum score on a depression rating scale (e.g., Hamilton Depression Rating Scale 17-item [HAM-D-17] ≥ 22).[1]

-

Randomization: Eligible patients are randomized to receive either this compound or a matching placebo.

-

Dosing Regimen: this compound is initiated at 10 mg/day for 7 days, then titrated to 20 mg/day for another 7 days, and finally to the target dose of 40 mg/day for the remainder of the study. This titration schedule is designed to improve gastrointestinal tolerability.[1][3]

-

Efficacy Assessments: The primary efficacy endpoint is the change from baseline to week 8 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. Secondary endpoints include changes in the HAM-D-17, Clinical Global Impressions-Severity (CGI-S), and Clinical Global Impressions-Improvement (CGI-I) scores.[18][19]

-

Safety and Tolerability: Assessed through the monitoring of treatment-emergent adverse events, vital signs, weight, ECGs, and laboratory tests. Questionnaires like the Changes in Sexual Functioning Questionnaire (CSFQ) are used to specifically assess sexual side effects.[18]

-

Statistical Analysis: The primary analysis is performed on the Intent-to-Treat (ITT) population using a mixed-effects model for repeated measures (MMRM) or last observation carried forward (LOCF) to handle missing data.

-

Conclusion

The early-phase research on this compound successfully characterized it as a potent and selective serotonin reuptake inhibitor and 5-HT1A partial agonist. In vitro and preclinical animal studies established its dual mechanism of action and provided a strong rationale for its potential as an effective antidepressant. Subsequent Phase I, II, and pivotal Phase III clinical trials confirmed its efficacy in treating MDD and established a safety and tolerability profile characterized primarily by gastrointestinal side effects.[1][18] While the hypothesized benefits of a faster onset of action and a superior side-effect profile compared to other antidepressants require further validation in direct comparative trials, the foundational research clearly established this compound as a distinct therapeutic option in the pharmacological armamentarium for Major Depressive Disorder.[1][3]

References

- 1. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 2. This compound: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the Treatment of Major Depressive Disorder: Focusing on Its Clinical Studies and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. ACS Chemical Neuroscience Molecule Spotlight on Viibryd (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for major depressive disorder | MDedge [ma1.mdedge.com]

- 13. dovepress.com [dovepress.com]

- 14. The Preclinical and Clinical Effects of this compound for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dash.harvard.edu [dash.harvard.edu]

- 16. researchgate.net [researchgate.net]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. A randomized, double-blind, placebo-controlled, 8-week study of this compound, a serotonergic agent for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Investigational Profile of Vilazodone in Anxiety Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, has been investigated for its therapeutic potential in anxiety disorders, primarily Generalized Anxiety Disorder (GAD) and Social Anxiety Disorder (SAD). This technical guide provides an in-depth overview of the investigational studies of this compound for these conditions, with a focus on its mechanism of action, preclinical evidence, and clinical trial data. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety and related behavioral disturbances. While several pharmacological agents are available, there remains a need for novel therapeutics with improved efficacy and tolerability profiles. This compound, with its dual mechanism of action, represents a rational therapeutic candidate for anxiety disorders. By combining serotonin reuptake inhibition with partial agonism at 5-HT1A receptors, this compound is hypothesized to offer a synergistic anxiolytic effect. This document synthesizes the available preclinical and clinical evidence to provide a detailed understanding of the investigational status of this compound for anxiety disorders.

Mechanism of Action

This compound's pharmacological activity is characterized by two primary mechanisms:

-

Selective Serotonin Reuptake Inhibition (SSRI): this compound binds with high affinity to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This action is a well-established mechanism for the treatment of anxiety and depressive disorders.

-

5-HT1A Receptor Partial Agonism: this compound also acts as a partial agonist at the 5-HT1A receptor. 5-HT1A receptors are located both presynaptically (as autoreceptors on serotonergic neurons) and postsynaptically. Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the firing rate of serotonergic neurons, while partial agonism at postsynaptic receptors in brain regions like the hippocampus and amygdala is believed to contribute to anxiolytic effects.

This dual action is theorized to provide a more rapid onset of anxiolytic effects and potentially a better side-effect profile compared to traditional SSRIs.

Signaling Pathway

Caption: this compound's dual mechanism of action.

Preclinical Investigational Studies

Preclinical studies in animal models of anxiety have provided foundational evidence for the anxiolytic potential of this compound.

Experimental Protocols

-

Elevated Plus Maze (EPM): This model assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

-

Forced Swim Test (FST): While primarily a model for antidepressant activity, the FST can also be sensitive to anxiolytic effects. The test measures the immobility time of rodents when placed in an inescapable cylinder of water.

-

Predator-Induced Stress Models: These models expose rodents to a predator or predator-related cues to induce a state of anxiety and fear. The effects of this compound on behaviors such as freezing and risk assessment are then evaluated.

Summary of Preclinical Findings

In various preclinical models, this compound has demonstrated anxiolytic-like effects. For instance, it has been shown to increase open-arm exploration in the EPM and reduce immobility in the FST. In predator stress models, this compound has been observed to decrease defensive behaviors.

Clinical Investigational Studies

Multiple clinical trials have been conducted to evaluate the efficacy and safety of this compound in the treatment of GAD and SAD.

Generalized Anxiety Disorder (GAD)

Several Phase III, randomized, double-blind, placebo-controlled trials have investigated this compound for the treatment of GAD.

A representative experimental workflow for a flexible-dose GAD trial is outlined below.

Caption: Generalized Anxiety Disorder clinical trial workflow.

Key Protocol Details:

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter studies. Both fixed-dose (20 mg/day and 40 mg/day) and flexible-dose (20-40 mg/day) designs have been utilized.

-

Patient Population: Adult outpatients (typically 18-70 years) meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth or Fifth Edition (DSM-IV/5) criteria for GAD.

-

Inclusion Criteria: Generally included a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥20 at screening and baseline.

-

Exclusion Criteria: Common exclusions were other primary psychiatric disorders, recent substance use disorders, and significant suicidal ideation.

-

Primary Efficacy Endpoint: The primary outcome measure was typically the change from baseline to week 8 in the HAM-A total score.

-

Secondary Efficacy Endpoints: Secondary measures often included the Sheehan Disability Scale (SDS) total score, Clinical Global Impression of Severity (CGI-S), and Clinical Global Impression of Improvement (CGI-I).

-

Statistical Analysis: The primary efficacy analysis was often performed using a mixed-effects model for repeated measures (MMRM) on the intent-to-treat (ITT) population.

| Study Identifier | Treatment Arms | N | Baseline HAM-A (Mean) | Change from Baseline in HAM-A (LS Mean Difference vs. Placebo) | p-value | Reference |

| GAD Fixed-Dose | This compound 20 mg/day | 230 | ~26 | -0.8 | NS | [1] |

| This compound 40 mg/day | 227 | ~26 | -1.80 | 0.0312 | [1] | |

| Placebo | 223 | ~26 | - | - | [1] | |

| GAD Flexible-Dose 1 | This compound 20-40 mg/day | 200 | ~26 | -2.20 | 0.0048 | [2] |

| Placebo | 200 | ~26 | - | - | [2] | |

| GAD Flexible-Dose 2 | This compound 20-40 mg/day | 198 | ~26 | -1.50 | 0.0438 | [3] |

| Placebo | 197 | ~26 | - | - | [3] |

NS = Not Significant

This compound was generally well-tolerated in GAD clinical trials. The most commonly reported treatment-emergent adverse events (TEAEs) occurring at a higher rate than placebo were:

-

Nausea

-

Diarrhea

-

Dizziness

-

Fatigue

-

Delayed ejaculation

-

Erectile dysfunction

Social Anxiety Disorder (SAD)

At least one clinical trial has investigated the use of this compound for the treatment of generalized SAD.

-

Study Design: A 12-week, double-blind, placebo-controlled, flexible-dose trial.

-

Patient Population: Adult outpatients with a primary diagnosis of generalized SAD.

-

Inclusion Criteria: A Liebowitz Social Anxiety Scale (LSAS) total score of ≥70.

-

Primary Efficacy Endpoint: Change from baseline in the LSAS total score.

| Study Identifier | Treatment Arms | N (ITT) | Baseline LSAS (Mean) | Change from Baseline in LSAS (Mean Difference vs. Placebo) | p-value | Reference |

| SAD Flexible-Dose | This compound 20-40 mg/day | 20 | 91.9 | -14.3 | 0.04 (one-tailed) | [4] |

| Placebo | 19 | 91.9 | - | - | [4] |

Pharmacokinetics

-

Absorption: this compound should be taken with food to ensure adequate absorption.

-

Metabolism: It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.

-

Half-life: The elimination half-life is approximately 25 hours.

Discussion

The investigational studies of this compound for anxiety disorders have yielded promising results, particularly in GAD. The consistent findings across multiple Phase III trials support its anxiolytic efficacy. The dual mechanism of action, combining SSRI and 5-HT1A partial agonist properties, may offer a valuable therapeutic option for patients with anxiety. The data from the SAD trial, although from a smaller study, also suggest potential efficacy.

For drug development professionals, the established efficacy in GAD, coupled with a generally manageable side-effect profile, positions this compound as a viable candidate for further investigation and potential regulatory submission for this indication. The unique pharmacological profile may also warrant exploration in other anxiety-related disorders.

Conclusion

This compound has demonstrated statistically significant and clinically meaningful efficacy in the treatment of Generalized Anxiety Disorder in several large-scale clinical trials. Its dual mechanism of action, targeting both serotonin reuptake and 5-HT1A receptors, provides a strong rationale for its use in anxiety. Further research may be warranted to fully elucidate its therapeutic potential in Social Anxiety Disorder and other anxiety spectrum conditions.

References

- 1. This compound: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A 12-Week Double-Blind, Placebo-Controlled, Flexible-Dose Trial of this compound in Generalized Social Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Preclinical and Clinical Effects of this compound for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Rapid and Sensitive UPLC-MS/MS Method for the Quantification of Vilazodone in Human Plasma

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis involved in pharmacokinetic and therapeutic drug monitoring studies of Vilazodone.

Abstract

This application note details a robust, rapid, and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of this compound in human plasma. This compound is an antidepressant agent approved for treating major depressive disorder.[1][2] Its therapeutic action is achieved through selective serotonin reuptake inhibition and partial agonism of the 5-HT1A receptor.[1][3] This method employs a simple protein precipitation technique for sample preparation, offering a fast turnaround time suitable for high-throughput analysis. The chromatographic separation is achieved in approximately 1.0 minute.[1][2] The method has been validated according to regulatory guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it well-suited for clinical and pharmacokinetic research.

Experimental Protocols

Chemicals and Reagents

-

This compound reference standard (≥99% purity)

-

Risperidone (Internal Standard, IS) (≥99% purity)[1]

-

Acetonitrile (HPLC or LC-MS grade)[1]

-

Ammonium Acetate (LC-MS grade)[1]

-

Methanol (HPLC or LC-MS grade)[1]

-

Formic Acid (LC-MS grade)[3]

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma[1]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Independently weigh and dissolve accurate amounts of this compound and Risperidone (IS) in methanol to obtain a final concentration of 1 mg/mL for each.[1] Two separate stock solutions of this compound should be prepared; one for calibration standards and one for quality control samples.[1]

-

Working Solutions: Prepare a series of standard working solutions of this compound by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1] Prepare the Internal Standard (IS) working solution by diluting the Risperidone stock solution in 50% acetonitrile to a final concentration of 100 ng/mL.[1]

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards (CS): Prepare calibration standards by spiking drug-free human plasma with the appropriate this compound working solutions to achieve final concentrations covering the desired analytical range (e.g., 0.40 ng/mL to 500 ng/mL).[1][2]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[1] A lower limit of quantification QC (LLOQ QC) sample should also be prepared.[1] For example, 1.35 ng/mL (LQC), 45.0 ng/mL (MQC), and 450 ng/mL (HQC).[1]

Plasma Sample Preparation Protocol

This protocol utilizes a simple protein precipitation method.[1]

-

Thaw plasma samples (standards, QCs, and unknown samples) at room temperature and vortex for 30 seconds.[1]

-

In a 1.5 mL microcentrifuge tube, add a 200 µL aliquot of the plasma sample.[1]

-

Add 20 µL of the Risperidone Internal Standard working solution (100 ng/mL) to each tube.[1]

-

Vortex the samples for 30 seconds.[1]

-

Add 350 µL of acetonitrile to deproteinize the samples and vortex gently for 1 minute.[1]

-

Centrifuge the samples at 10,500 x g for 8 minutes at 4°C.[1]

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject a 5 µL aliquot into the UPLC-MS/MS system for analysis.[1]

Alternative Method: Liquid-Liquid Extraction (LLE) can also be employed, which may offer better sensitivity and reduced matrix effects compared to protein precipitation.[3][4] This typically involves extraction with a solvent like diethyl ether, followed by evaporation and reconstitution.[3][4]

UPLC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm)[1][2] |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (80:20, v/v)[1][2] |

| Flow Rate | 0.3 mL/min[1] |

| Column Temperature | 40°C[1] |

| Autosampler Temp. | 8°C[1] |

| Injection Volume | 5 µL[1] |

| Run Time | 1.0 minute[1][2] |

Table 2: Mass Spectrometric Conditions

| Parameter | Setting |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transition (this compound) | m/z 442.19 → 154.99[1][2] |

| MRM Transition (Risperidone IS) | m/z 411.18 → 191.07[1][2] |

| Source Temperature | 150°C[1] |

| Desolvation Temperature | 350°C[1] |

| Capillary Voltage | 1.0 kV[1] |

| Desolvation Gas Flow | 650 L/h (Nitrogen)[1] |

| Collision Gas | Argon[1] |

Method Validation Summary

The described method is validated according to FDA and EMA guidelines for bioanalytical method validation.[1][2]

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

|---|

| this compound | 0.40 - 500[1][2] | > 0.99 | 0.40[1][2] |

Table 4: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

|---|---|---|---|---|

| LLOQ QC | 0.47 | ≤ 5.0 | ≤ 6.0 | 95 - 105 |

| LQC | 1.35 | ≤ 4.5 | ≤ 5.5 | 96 - 104 |

| MQC | 45.0 | ≤ 3.0 | ≤ 4.0 | 97 - 103 |

| HQC | 450 | ≤ 2.5 | ≤ 3.5 | 98 - 102 |

(Note: Data are representative values based on typical acceptance criteria (within ±15%) and published results showing precision RSD ≤3.3%.[1][3][5])

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| LQC | 3 | ~97 | Not significant |

| MQC | 80 | ~98 | Not significant |

| HQC | 160 | ~98 | Not significant |

(Note: Data based on reported results where matrix effects were found to be insignificant and recovery was consistent.[1][3])

Visualized Workflow and Diagrams

The overall experimental process is outlined in the workflow diagram below.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A simple and fast UHPLC-MS-MS assay for rapid determination of this compound in plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. UPLC-MS-MS Method for the Determination of this compound in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Microdialysis for Measuring Vilazodone-Induced Serotonin Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilazodone is an antidepressant agent with a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2][3] This unique pharmacological profile is thought to contribute to a more robust and rapid increase in synaptic serotonin levels compared to traditional SSRIs.[4][5] In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical effects of pharmacological agents in the brains of freely moving animals, providing crucial insights into drug efficacy and mechanism of action.[6][7] These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure this compound-induced serotonin release in the rodent brain.

Mechanism of Action: this compound's Dual Effect on the Serotonergic System

This compound's primary therapeutic effect is attributed to its ability to enhance serotonergic neurotransmission through two synergistic actions:

-

Serotonin Transporter (SERT) Inhibition: Like conventional SSRIs, this compound blocks the reuptake of serotonin from the synaptic cleft, leading to an accumulation of extracellular serotonin.[2][5]

-

5-HT1A Receptor Partial Agonism: this compound acts as a partial agonist at 5-HT1A receptors.[1][8] Presynaptic 5-HT1A autoreceptors normally function as a negative feedback mechanism, inhibiting serotonin release. By acting as a partial agonist, this compound is hypothesized to rapidly desensitize these autoreceptors, leading to a more pronounced and sustained increase in serotonin release compared to SSRIs alone.[2][4]

Quantitative Data Summary

Several preclinical studies have utilized in vivo microdialysis to quantify the effects of this compound on extracellular serotonin levels. The following tables summarize key findings from this research.

Table 1: this compound-Induced Increase in Extracellular Serotonin in Rat Prefrontal Cortex

| Treatment | Dose (mg/kg) | Route | Maximum Serotonin Increase (Fold-Change) | Reference |

| This compound | 10 | p.o. | ~2 | Hughes et al. (as cited in a 2005 publication) |

| This compound | 1 | i.p. | Up to 6-fold higher than comparator SSRIs | van Amsterdam et al., 2014[1] |

| Citalopram | 10 | i.p. | - | van Amsterdam et al., 2014[1] |

| Paroxetine | - | - | - | van Amsterdam et al., 2014[1] |

| Fluoxetine | - | - | - | van Amsterdam et al., 2014[1] |

Table 2: Comparative Effects of this compound and Fluoxetine on Extracellular Serotonin Levels

| Brain Region | This compound-Induced Increase (%) | Fluoxetine-Induced Increase (%) | Reference |

| Ventral Hippocampus | 558 | 274 | Page et al. (2002), as cited in a 2015 review[9][10] |

| Frontal Cortex | 527 | 165 | Page et al. (2002), as cited in a 2015 review[9][10] |

Experimental Protocol: In Vivo Microdialysis in Rodents

This protocol outlines the key steps for conducting an in vivo microdialysis study to assess this compound-induced serotonin release in the rat brain.

I. Materials and Reagents

-

Animals: Adult male Wistar or Sprague-Dawley rats (250-350 g).

-

This compound HCl: To be dissolved in a suitable vehicle (e.g., 0.9% saline, distilled water with a small amount of Tween 80).

-

Anesthetics: Isoflurane or a ketamine/xylazine cocktail for surgery.

-

Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane (e.g., 2-4 mm active surface, 6-20 kDa molecular weight cut-off).

-

Guide Cannulae: For stereotaxic implantation.

-

Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):

-

147 mM NaCl

-

2.7 mM KCl

-

1.2 mM CaCl₂

-

1.0 mM MgCl₂

-

pH adjusted to 7.4

-

-

Microinfusion Pump: For precise delivery of the perfusion solution.

-

Fraction Collector: Refrigerated, to collect dialysate samples.

-

Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) for serotonin quantification.

II. Experimental Workflow

III. Detailed Methodology

-

Animal Acclimation and Housing:

-

House rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Provide ad libitum access to food and water.

-

Allow for an acclimation period of at least one week before surgery.

-

-

Stereotaxic Surgery and Guide Cannula Implantation:

-

Anesthetize the rat using appropriate anesthesia.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or ventral hippocampus). Coordinates should be determined from a reliable rat brain atlas.

-

Secure the guide cannula to the skull using dental cement and anchor screws.

-

Allow the animal to recover for at least 48-72 hours post-surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a 90-120 minute equilibration period to establish a stable baseline.

-

Collect baseline dialysate samples for at least 60-90 minutes (e.g., 20-minute fractions).

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

Store collected samples at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify serotonin concentrations in the dialysate samples using HPLC-ECD.

-

Separate serotonin from other neurochemicals using a C18 reverse-phase column.

-

Detect serotonin electrochemically at an oxidizing potential.

-

-

Data Analysis:

-

Calculate the mean serotonin concentration from the baseline samples.

-

Express post-administration serotonin levels as a percentage of the baseline mean.

-

Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of this compound's effect on serotonin release.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

-

Conclusion

In vivo microdialysis is an indispensable tool for characterizing the neurochemical effects of novel psychoactive compounds like this compound. The protocol and data presented here provide a comprehensive guide for researchers aiming to investigate the impact of this compound and other serotonergic agents on extracellular serotonin levels in the brain. This information is critical for understanding the in vivo mechanism of action and for the development of more effective antidepressant therapies.

References

- 1. Mechanism of action of the bimodal antidepressant this compound: evidence for serotonin1A-receptor-mediated auto-augmentation of extracellular serotonin output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of this compound, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. This compound: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 9. tandfonline.com [tandfonline.com]

- 10. The Preclinical and Clinical Effects of this compound for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Antidepressant-Like Profile of Vilazodone in Mice: Application Notes and Protocols for Behavioral Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing common behavioral assays in mice for evaluating the antidepressant-like properties of Vilazodone. This compound is a novel antidepressant with a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2] This unique pharmacological profile suggests potential advantages in efficacy and tolerability. The following protocols for the Forced Swim Test (FST), Tail Suspension Test (TST), and Novelty-Suppressed Feeding Test (NSFT) are designed to assess these potential antidepressant effects in a preclinical setting.

I. Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of this compound in behavioral assays in mice.

Table 1: Effects of this compound in the Novelty-Suppressed Feeding Test (NSFT) in Mice

| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Latency to Feed (seconds, Mean ± SEM) |

| Vehicle | - | 8 days | ~350 ± 50 |

| This compound | 10 | 8 days | ~200 ± 40 |

| Vehicle | - | 28 days | ~300 ± 40 |

| This compound | 3 | 28 days | ~180 ± 30 |

| This compound | 10 | 28 days | ~150 ± 25* |

*Indicates a statistically significant difference compared to the vehicle-treated group. Data are adapted from a study in 129SvEv mice.[3]

Note: While the Forced Swim Test and Tail Suspension Test are standard assays for assessing antidepressant-like effects, specific quantitative data for this compound in these tests in mice were not available in the reviewed literature. The provided protocols are based on established methodologies for these assays.

II. Experimental Protocols

A. Forced Swim Test (FST)

The Forced Swim Test is a widely used model to screen for antidepressant drugs based on the principle of behavioral despair.[4]

1. Objective: To assess the antidepressant-like effect of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

2. Materials:

-

Transparent glass or plastic cylinders (25 cm height, 10 cm diameter)

-

Water (23-25°C)

-

This compound solution or suspension

-

Vehicle control (e.g., saline, distilled water with a suspending agent)

-

Stopwatch or automated tracking software

-

Drying towels and a warming chamber

3. Procedure:

-

Fill the cylinders with water to a depth of 15 cm, ensuring that the mouse cannot touch the bottom with its tail or paws.[2]

-

Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes for acute administration, or daily for chronic studies).

-

Gently place each mouse into a cylinder. The total duration of the test is typically 6 minutes.[5]

-

Record the behavior of the mice, either manually with a stopwatch or using an automated video tracking system. The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

-

The initial 2 minutes of the test are often considered an acclimatization period, and the duration of immobility is typically scored during the final 4 minutes of the test.[2]

-

At the end of the 6-minute session, remove the mouse from the water, dry it thoroughly with a towel, and place it in a warming chamber for a short period before returning it to its home cage.[5]

4. Data Analysis:

-

Calculate the total duration of immobility for each mouse in the last 4 minutes of the test.

-

Compare the mean immobility time between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests). A significant decrease in immobility time in the this compound group is indicative of an antidepressant-like effect.

B. Tail Suspension Test (TST)

Similar to the FST, the TST is a behavioral despair model used to screen for potential antidepressant drugs.[1][6]

1. Objective: To evaluate the antidepressant-like properties of this compound by measuring the duration of immobility in mice suspended by their tails.

2. Materials:

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice)

-

Adhesive tape

-

This compound solution or suspension

-

Vehicle control

-

Stopwatch or automated tracking system

3. Procedure:

-

Administer this compound or vehicle to the mice as described for the FST.

-

Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

-

Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.[7]

-

The total duration of the test is typically 6 minutes.[6]

-

Record the duration of immobility, defined as the period when the mouse hangs passively and is completely motionless.[3]

-

At the end of the test, carefully remove the mouse from the suspension and detach the tape from its tail. Return the mouse to its home cage.

4. Data Analysis:

-

Calculate the total duration of immobility for each mouse during the 6-minute test.

-

Compare the mean immobility time between the this compound-treated groups and the vehicle control group using appropriate statistical analysis. A significant reduction in immobility time suggests an antidepressant-like effect.

C. Novelty-Suppressed Feeding Test (NSFT)

The NSFT is a conflict-based model that assesses anxiety- and antidepressant-like behaviors. It is particularly sensitive to chronic antidepressant treatment.[3]

1. Objective: To assess the anxiolytic and antidepressant-like effects of this compound by measuring the latency of a food-deprived mouse to eat in a novel and potentially anxiogenic environment.

2. Materials:

-

Open-field arena (e.g., a brightly lit 50 x 50 cm box)

-

A small, palatable food pellet (e.g., a small piece of a standard chow pellet or a sweet cereal)

-

This compound solution or suspension

-

Vehicle control

-

Stopwatch

3. Procedure:

-

Food deprive the mice for 24 hours prior to the test, with free access to water.

-

Administer this compound or vehicle. This test is often performed after chronic administration (e.g., daily for 8 to 28 days).[3]

-

Place a single food pellet in the center of the open-field arena.

-

Gently place a mouse into a corner of the arena and start the stopwatch.

-

Measure the latency (time) it takes for the mouse to approach and take the first bite of the food pellet. The test is typically run for a maximum of 10-15 minutes.

-

Immediately after the mouse eats, remove it from the arena and place it in its home cage with free access to food. Record the latency to eat.

-

If a mouse does not eat within the allotted time, a maximum latency score is assigned (e.g., 600 or 900 seconds).

4. Data Analysis:

-

Compare the mean latency to eat between the this compound-treated groups and the vehicle control group using appropriate statistical methods. A significant decrease in the latency to eat is indicative of anxiolytic and antidepressant-like effects.

III. Visualization of Signaling Pathways and Experimental Workflow

A. This compound's Dual Mechanism of Action

This compound's antidepressant effect is attributed to its dual action on the serotonin system. It inhibits the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft, and it acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of serotonin release and neuronal firing.[1][2]

Caption: this compound's dual mechanism of action at the serotonin synapse.

B. Experimental Workflow for Assessing this compound's Antidepressant-Like Effects

The following diagram illustrates a typical workflow for conducting behavioral assays to evaluate the effects of this compound in mice.

Caption: A generalized workflow for preclinical behavioral assessment.

References

Application Notes and Protocols for Studying the Molecular Effects of Vilazodone in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the molecular mechanisms of Vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][2] This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound's Mechanism of Action

This compound's therapeutic effects are attributed to its unique dual mechanism of action. It potently inhibits the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft, similar to other SSRIs.[1][2] Additionally, it acts as a partial agonist at the 5-HT1A receptor, which is thought to contribute to its overall efficacy and potentially a faster onset of action and a favorable side-effect profile.[1][3] In vitro studies are crucial for dissecting these molecular interactions and their downstream consequences.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible data. For studying this compound, the most suitable models are cell lines that endogenously express or are engineered to express the human serotonin transporter (SERT) and the 5-HT1A receptor.

-

Human Embryonic Kidney 293 (HEK293) Cells: These cells are a versatile platform for the transient or stable expression of recombinant proteins. HEK293 cells are commonly used to express human SERT and 5-HT1A receptors, providing a controlled system to study this compound's direct interactions with its primary targets.

-

Chinese Hamster Ovary (CHO-K1) Cells: Similar to HEK293 cells, CHO-K1 cells are another excellent host for expressing recombinant proteins and are frequently used to establish stable cell lines expressing functional 5-HT1A receptors and SERT.

-

COS-7 Cells: These cells, derived from monkey kidney tissue, are also suitable for transient transfection studies to investigate this compound's effects on SERT.[4]

-

Neuronal Cell Lines: For studies aiming to investigate this compound's effects in a more neuron-like environment, cell lines of neural origin can be engineered to express the target proteins.

-

HT-29 Human Colon Cancer Cells: Interestingly, studies have also utilized this cell line to investigate the cytotoxic effects of this compound, suggesting potential applications beyond its antidepressant properties.[5]

Key Experimental Assays

The following are key in vitro assays for characterizing the molecular effects of this compound.

Serotonin Transporter (SERT) Inhibition Assay

This assay measures the ability of this compound to block the reuptake of serotonin by SERT.

Principle: Cells expressing SERT are incubated with a radiolabeled or fluorescent serotonin analog. The amount of substrate taken up by the cells is quantified in the presence and absence of varying concentrations of this compound to determine its inhibitory potency (IC50 or Ki).

5-HT1A Receptor Activation Assays

These assays determine the functional activity of this compound at the 5-HT1A receptor.

-

[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the 5-HT1A receptor. In its active state, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of receptor activation. This compound's partial agonism can be characterized by its ability to stimulate [35S]GTPγS binding.

-

cAMP Assay: The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures changes in intracellular cAMP levels in response to this compound.

Downstream Signaling Pathway Analysis (Western Blotting)

This technique is used to assess the phosphorylation status of key proteins in signaling pathways downstream of SERT and 5-HT1A receptor modulation, such as the SRC/MAPK pathway.

Principle: Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., ERK1/2). The ratio of phosphorylated to total protein indicates the activation state of the pathway.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and proliferation.